Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with 1,3-difluoropropan-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues with beneficial properties in biochemical reactions.
Pyrazolo[5,1-c][1,2,4]triazines: Known for their antitrypanosomal activity and pharmaceutical interest.
Uniqueness
Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate stands out due to its unique difluoropropyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate (CAS Number: 1860802-33-0) is a heterocyclic compound characterized by its unique structure that combines a pyrazolo[1,5-a]pyridine core with a difluoropropan-2-yl ether group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly against drug-resistant strains of Mycobacterium tuberculosis.
Chemical Structure and Properties
The molecular formula of this compound is C12H12F2N2O3, with a molecular weight of approximately 270.23 g/mol. Its structure features several functional groups that contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₂F₂N₂O₃ |
Molecular Weight | 270.23 g/mol |
CAS Number | 1860802-33-0 |
Antimycobacterial Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine, including this compound, exhibit significant potency against drug-resistant strains of Mycobacterium tuberculosis (Mtb). The compound's structural similarities to known antituberculosis agents suggest that it may interact with specific bacterial enzymes critical for the survival of Mtb.
A preliminary investigation demonstrated that this compound could inhibit the growth of resistant Mtb strains, indicating a potential mechanism of action involving interference with the bacterial cell wall synthesis or metabolic pathways essential for bacterial proliferation .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. It is hypothesized that the difluoroalkyl ether group enhances the compound's lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of similar compounds within the pyrazolo family. For instance:
- Study on Antituberculosis Activity : A study published in Medicinal Chemistry evaluated various pyrazolo derivatives and found that those with electron-withdrawing groups exhibited enhanced activity against Mtb. The presence of the difluoropropan-2-yl group in this compound may contribute to its superior efficacy against resistant strains .
- In vitro Studies : In vitro assays have shown that this compound can significantly reduce the viability of Mycobacterium tuberculosis in culture conditions mimicking physiological environments. The minimum inhibitory concentration (MIC) values were comparable to those of established antituberculosis drugs .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other structurally related compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Pyrazolo[1,5-a]pyridine-3-carboxylic acid | Core pyrazolo structure | Simpler structure without the difluoro substituent |
4-Methyl-pyrazolo[1,5-a]pyridine | Methyl substitution on the pyrazolo core | Lacks carboxylic acid functionality |
Pyrazolo[1,5-a]pyridine derivatives | Various substitutions on the pyrazolo ring | Diverse biological activities |
The unique difluoroalkyl ether group and carboxylic acid functionality in this compound may enhance its biological activity compared to simpler analogs.
Properties
Molecular Formula |
C12H12F2N2O3 |
---|---|
Molecular Weight |
270.23 g/mol |
IUPAC Name |
methyl 6-(1,3-difluoropropan-2-yloxy)pyrazolo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C12H12F2N2O3/c1-18-12(17)10-6-15-16-7-8(2-3-11(10)16)19-9(4-13)5-14/h2-3,6-7,9H,4-5H2,1H3 |
InChI Key |
STVLBNHANPVQTL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2C=CC(=CN2N=C1)OC(CF)CF |
Origin of Product |
United States |
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